Cas no 690249-62-8 (N-(2,5-dimethoxyphenyl)-4-(2-fluorophenyl)piperazine-1-carbothioamide)

N-(2,5-dimethoxyphenyl)-4-(2-fluorophenyl)piperazine-1-carbothioamide is a synthetic compound featuring a piperazine core substituted with a 2-fluorophenyl group and a carbothioamide moiety linked to a 2,5-dimethoxyphenyl ring. This structure confers potential utility in medicinal chemistry and pharmacological research, particularly as a scaffold for investigating serotonin and dopamine receptor interactions. The presence of fluorine enhances metabolic stability, while the dimethoxyphenyl and carbothioamide groups may influence binding affinity and selectivity. Its well-defined molecular architecture makes it a candidate for structure-activity relationship (SAR) studies in the development of CNS-targeting agents. The compound is typically used in controlled research environments for exploratory biochemical applications.
N-(2,5-dimethoxyphenyl)-4-(2-fluorophenyl)piperazine-1-carbothioamide structure
690249-62-8 structure
Product Name:N-(2,5-dimethoxyphenyl)-4-(2-fluorophenyl)piperazine-1-carbothioamide
CAS No:690249-62-8
MF:C19H22FN3O2S
MW:375.460286617279
CID:5947620
PubChem ID:1256633
Update Time:2025-06-08

N-(2,5-dimethoxyphenyl)-4-(2-fluorophenyl)piperazine-1-carbothioamide Chemical and Physical Properties

Names and Identifiers

    • N-(2,5-dimethoxyphenyl)-4-(2-fluorophenyl)piperazine-1-carbothioamide
    • 1-Piperazinecarbothioamide, N-(2,5-dimethoxyphenyl)-4-(2-fluorophenyl)-
    • F1743-0042
    • AKOS000809969
    • 690249-62-8
    • Inchi: 1S/C19H22FN3O2S/c1-24-14-7-8-18(25-2)16(13-14)21-19(26)23-11-9-22(10-12-23)17-6-4-3-5-15(17)20/h3-8,13H,9-12H2,1-2H3,(H,21,26)
    • InChI Key: BSGCGDYRLRBPOT-UHFFFAOYSA-N
    • SMILES: N1(C(NC2=CC(OC)=CC=C2OC)=S)CCN(C2=CC=CC=C2F)CC1

Computed Properties

  • Exact Mass: 375.142
  • Monoisotopic Mass: 375.142
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 462
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 69.1Ų

Experimental Properties

  • Density: 1.288±0.06 g/cm3(Predicted)
  • Boiling Point: 505.4±60.0 °C(Predicted)
  • pka: 13.94±0.20(Predicted)

N-(2,5-dimethoxyphenyl)-4-(2-fluorophenyl)piperazine-1-carbothioamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Additional information on N-(2,5-dimethoxyphenyl)-4-(2-fluorophenyl)piperazine-1-carbothioamide

Research Brief on N-(2,5-dimethoxyphenyl)-4-(2-fluorophenyl)piperazine-1-carbothioamide (CAS: 690249-62-8)

N-(2,5-dimethoxyphenyl)-4-(2-fluorophenyl)piperazine-1-carbothioamide (CAS: 690249-62-8) is a novel piperazine-derived compound that has recently gained attention in chemical biology and medicinal chemistry research. This thioamide derivative exhibits a unique structural motif combining a fluorophenyl group with dimethoxyphenyl substitution, making it a promising scaffold for pharmacological investigations. Recent studies have focused on its potential as a modulator of central nervous system targets, particularly serotonin and dopamine receptors, due to its structural similarity to known psychoactive compounds.

Recent pharmacological characterization studies (2023) demonstrate that this compound shows selective binding affinity for 5-HT2A serotonin receptors (Ki = 12.3 nM) with moderate activity at D2 dopamine receptors (Ki = 89.7 nM). Molecular docking simulations reveal that the fluorophenyl group engages in key hydrophobic interactions within the orthosteric binding pocket, while the carbothioamide moiety forms hydrogen bonds with Ser159 and Ser363 residues. These findings were published in the Journal of Medicinal Chemistry (DOI: 10.1021/acs.jmedchem.3c00518).

In vitro metabolic stability studies using human liver microsomes indicate moderate clearance (CLint = 23.4 mL/min/kg) with primary oxidative metabolism occurring at the dimethoxyphenyl ring. The fluorophenyl substitution appears to enhance metabolic stability compared to non-fluorinated analogs. A recent ADMET profiling study (European Journal of Pharmaceutical Sciences, 2024) reported favorable blood-brain barrier permeability (Papp = 8.7 × 10-6 cm/s) and acceptable cytotoxicity profile (CC50 > 50 μM in HEK293 cells).

Current structure-activity relationship (SAR) investigations focus on modifications to the carbothioamide group and methoxy substitutions. Preliminary results suggest that replacing the thioamide with a carbonyl group significantly reduces receptor binding affinity, highlighting the importance of this moiety for pharmacological activity. Researchers at several academic institutions have filed patent applications (WO202318764, US20240140872) covering derivatives of this scaffold for potential neuropsychiatric applications.

The compound's synthesis typically involves a multi-step procedure starting from 1-(2-fluorophenyl)piperazine, with the key step being the formation of the thiourea linkage. Recent process chemistry improvements (Organic Process Research & Development, 2023) have optimized the final coupling step, achieving an overall yield of 68% with >99% purity by HPLC. Analytical characterization by 1H NMR, 13C NMR, and HRMS confirms the structure, with the CAS registry (690249-62-8) serving as the unique identifier in chemical databases.

Future research directions include comprehensive behavioral pharmacology studies in animal models and further optimization of the pharmacokinetic properties. The compound's unique receptor profile suggests potential applications in mood disorders or substance abuse treatment, though extensive preclinical evaluation is still required. Collaborative efforts between academia and pharmaceutical companies are underway to explore these possibilities, with several derivative compounds currently in lead optimization phases.

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